molecular formula C18H16O8 B152083 Thymonin CAS No. 76844-67-2

Thymonin

Cat. No.: B152083
CAS No.: 76844-67-2
M. Wt: 360.3 g/mol
InChI Key: BAIRXMVFPKLWSE-UHFFFAOYSA-N
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Description

Thymonin is a polyphenolic phytochemical found in thyme. It is known for its potent antioxidant and anti-inflammatory properties. This compound has been identified as a G protein-coupled receptor 35 (GPR35) agonist, which contributes to its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymonin can be synthesized through the extraction of thyme using ethyl acetate. The extract is then subjected to activity-guided separations to isolate this compound. This method ensures the purity and potency of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from thyme plants. The process includes:

  • Harvesting thyme plants.
  • Drying and grinding the plant material.
  • Extracting the active compounds using ethyl acetate.
  • Purifying the extract through chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Thymonin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are known for their antimicrobial properties.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound, which has enhanced antioxidant properties.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups, altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and acids can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydrothis compound.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Thymonin has a wide range of applications in scientific research:

Mechanism of Action

Thymonin exerts its effects primarily through its action as a G protein-coupled receptor 35 (GPR35) agonist. By activating GPR35, this compound can modulate various cellular signaling pathways, leading to anti-inflammatory and antioxidant effects. The activation of GPR35 by this compound promotes the production of anti-inflammatory cytokines and reduces oxidative stress in cells .

Comparison with Similar Compounds

Thymonin is often compared with other polyphenolic compounds such as eriodictyol, another GPR35 agonist found in thyme. Both compounds exhibit similar biological activities, but this compound has a higher potency as a GPR35 agonist . Other similar compounds include:

    Eriodictyol: Another polyphenolic compound with antioxidant and anti-inflammatory properties.

    Quercetin: A well-known flavonoid with strong antioxidant activity.

    Kaempferol: A flavonoid with anti-inflammatory and anticancer properties.

This compound stands out due to its specific action on GPR35, making it a unique compound with potential therapeutic applications.

Properties

IUPAC Name

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)15(22)17(24-2)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIRXMVFPKLWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331895
Record name Thymonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Majoranin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76844-67-2
Record name Mucroflavone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76844-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Majoranin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 - 226 °C
Record name Majoranin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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